molecular formula C11H14N2O B15181510 alpha-((Methylamino)methyl)-1H-indole-4-methanol CAS No. 86706-29-8

alpha-((Methylamino)methyl)-1H-indole-4-methanol

Cat. No.: B15181510
CAS No.: 86706-29-8
M. Wt: 190.24 g/mol
InChI Key: GISBUCUQKITVBB-UHFFFAOYSA-N
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Description

Alpha-((Methylamino)methyl)-1H-indole-4-methanol is a complex organic compound characterized by its unique structure, which includes an indole ring system substituted with a methylamino group and a methanol group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with indole as the core structure.

  • Reaction Steps: The indole undergoes a series of reactions, including alkylation and methylation, to introduce the methylamino and methanol groups.

  • Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The synthetic routes used in laboratory settings are adapted for industrial-scale production, often involving continuous flow reactors and large-scale reactors.

  • Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions are common, where different substituents can replace the existing groups on the indole ring.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, which may have different biological activities.

  • Reduction Products: Reduced forms of the compound, which can exhibit altered chemical properties.

  • Substitution Products:

Scientific Research Applications

Chemistry: Alpha-((Methylamino)methyl)-1H-indole-4-methanol is used as a building block in organic synthesis, contributing to the development of new chemical entities. Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: The compound's unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which alpha-((Methylamino)methyl)-1H-indole-4-methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanisms can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Indole-3-carbinol: Another indole derivative with potential anticancer properties.

  • Tryptophan: An essential amino acid that serves as a precursor to indole derivatives.

  • Serotonin: A neurotransmitter derived from tryptophan, sharing structural similarities with indole compounds.

Uniqueness: Alpha-((Methylamino)methyl)-1H-indole-4-methanol stands out due to its specific substitution pattern, which can lead to unique chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

86706-29-8

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(1H-indol-4-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C11H14N2O/c1-12-7-11(14)9-3-2-4-10-8(9)5-6-13-10/h2-6,11-14H,7H2,1H3

InChI Key

GISBUCUQKITVBB-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=C2C=CNC2=CC=C1)O

Origin of Product

United States

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